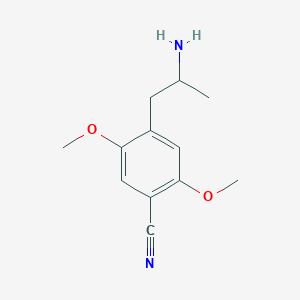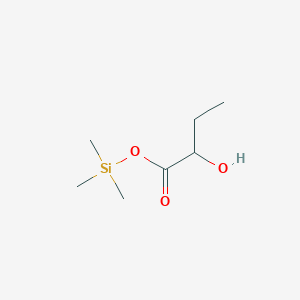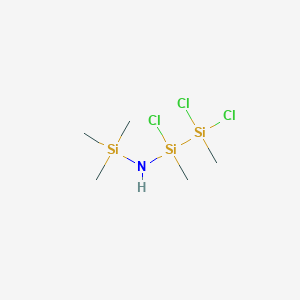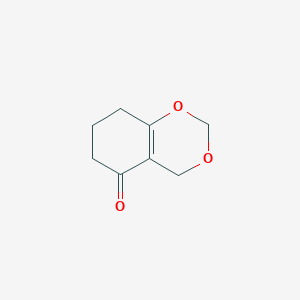![molecular formula C16H25N3 B14303618 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine CAS No. 113990-69-5](/img/structure/B14303618.png)
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine is a complex organic compound with a unique structure that combines elements of quinolizine and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reduction of a quinolizine derivative followed by the introduction of the pyridin-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) and anhydrous solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the overall production cost and time.
Chemical Reactions Analysis
Types of Reactions
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinolizine and pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include oxidized quinolizine and pyridine derivatives, reduced forms of the compound, and substituted analogs with diverse functional groups.
Scientific Research Applications
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating biological processes. Its unique structure allows it to bind to specific enzymes or receptors, influencing their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Hydroxymethyl)octahydro-2H-quinolizine
- Octahydro-2H-quinolizin-1-ylmethanol
- 1-(Octahydro-quinolizin-1-yl)methanol
Uniqueness
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine stands out due to its combination of quinolizine and pyridine moieties, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
113990-69-5 |
|---|---|
Molecular Formula |
C16H25N3 |
Molecular Weight |
259.39 g/mol |
IUPAC Name |
1-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C16H25N3/c1-3-9-18-15(7-1)13-17-12-14-6-5-11-19-10-4-2-8-16(14)19/h1,3,7,9,14,16-17H,2,4-6,8,10-13H2 |
InChI Key |
PIZJBJGCANMPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
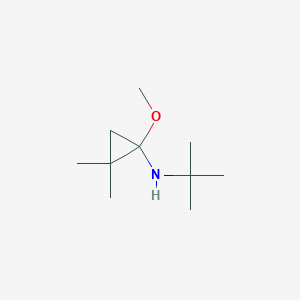
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)

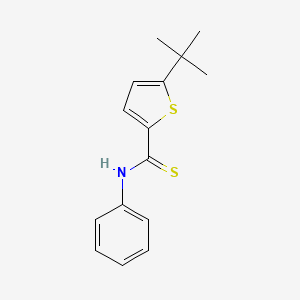
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
